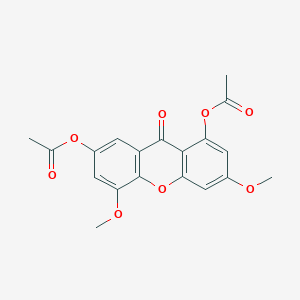
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is a chemical compound belonging to the xanthene family. Xanthene derivatives are known for their diverse range of bioactivities, including anti-oxidant, anti-bacterial, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between appropriate phenolic compounds under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying anti-oxidant and anti-inflammatory effects.
Medicine: Potential therapeutic applications include the development of drugs targeting oxidative stress and inflammation.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The methoxy and acetate groups can modulate the compound’s binding affinity and specificity. Pathways involved may include the inhibition of oxidative stress and inflammation through the modulation of signaling molecules and transcription factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-xanthen-9-one: The parent compound of the xanthene family, known for its basic structure and bioactivity.
3,5-Dimethoxy-9H-xanthen-9-one: Similar to the target compound but lacks the acetate groups.
9,9-Dimethylxanthene: Another xanthene derivative with different substituents.
Uniqueness
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is unique due to the presence of both methoxy and acetate groups, which can enhance its solubility, stability, and bioactivity compared to other xanthene derivatives.
Propriétés
Numéro CAS |
138195-74-1 |
|---|---|
Formule moléculaire |
C19H16O8 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
(8-acetyloxy-4,6-dimethoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C19H16O8/c1-9(20)25-12-5-13-18(22)17-14(26-10(2)21)6-11(23-3)7-15(17)27-19(13)16(8-12)24-4/h5-8H,1-4H3 |
Clé InChI |
TXDJAOSVOIMKHM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C(=C1)OC)OC3=C(C2=O)C(=CC(=C3)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



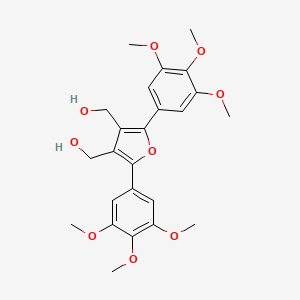
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
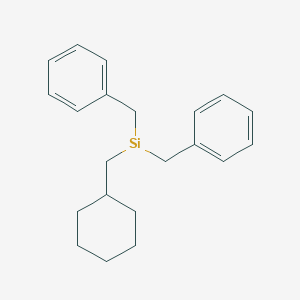
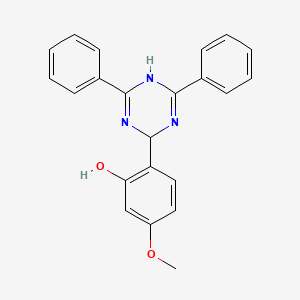
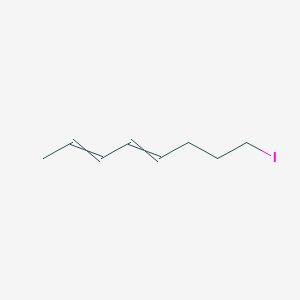

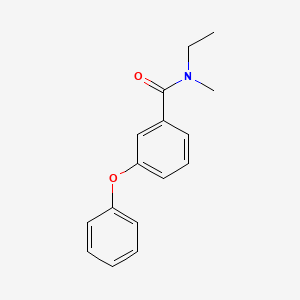
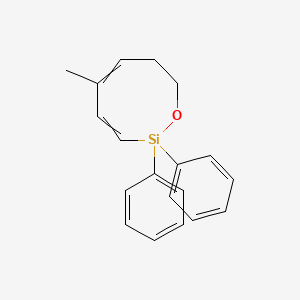
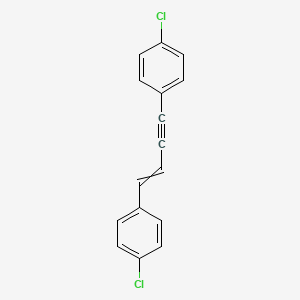
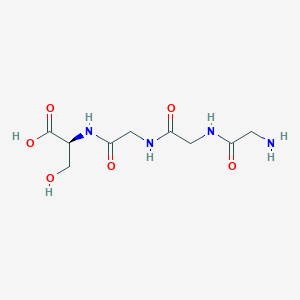
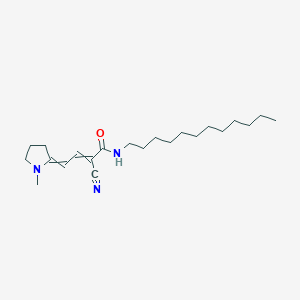
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)

